

Spectroscopic Data and Analysis of 1-(4-Nitrophenyl)-4-piperidinol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-(4-Nitrophenyl)-4-piperidinol*

Cat. No.: *B1299945*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **1-(4-Nitrophenyl)-4-piperidinol**. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are supported by data from analogous compounds and spectral databases. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their own characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **1-(4-Nitrophenyl)-4-piperidinol** (Molecular Formula: $C_{11}H_{14}N_2O_3$). These values are estimations derived from spectral theory and data from structurally similar compounds.

Table 1: Predicted 1H NMR Data (Solvent: $CDCl_3$, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.15	d	2H	Aromatic CH (ortho to NO ₂)
~ 6.85	d	2H	Aromatic CH (meta to NO ₂)
~ 3.90 - 4.00	m	1H	CH-OH
~ 3.70 - 3.80	m	2H	Piperidine CH ₂ (axial, eq)
~ 3.15 - 3.25	m	2H	Piperidine CH ₂ (axial, eq)
~ 2.00 - 2.10	m	2H	Piperidine CH ₂ (axial, eq)
~ 1.75 - 1.85	m	2H	Piperidine CH ₂ (axial, eq)
~ 1.60	s (broad)	1H	OH

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 153.0	Aromatic C-N
~ 140.0	Aromatic C-NO ₂
~ 126.0	Aromatic CH (ortho to NO ₂)
~ 112.0	Aromatic CH (meta to NO ₂)
~ 67.0	CH-OH
~ 48.0	Piperidine C-N
~ 34.0	Piperidine C-C (adjacent to OH)

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3400	Strong, Broad	O-H stretch (alcohol)
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2950 - 2850	Medium	Aliphatic C-H stretch
~ 1590, 1490	Strong	Aromatic C=C stretch
~ 1510	Strong	Asymmetric NO ₂ stretch
~ 1340	Strong	Symmetric NO ₂ stretch
~ 1250	Strong	C-N stretch (aromatic amine)
~ 1100	Strong	C-O stretch (secondary alcohol)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Fragmentation Data

m/z Value	Proposed Fragment Ion
222	[M] ⁺ (Molecular Ion)
205	[M - OH] ⁺
176	[M - NO ₂] ⁺
122	[C ₆ H ₄ NO ₂] ⁺
100	[C ₅ H ₁₀ NO] ⁺ (Piperidinol fragment)
84	[C ₅ H ₁₀ N] ⁺ (Piperidine fragment after loss of OH)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

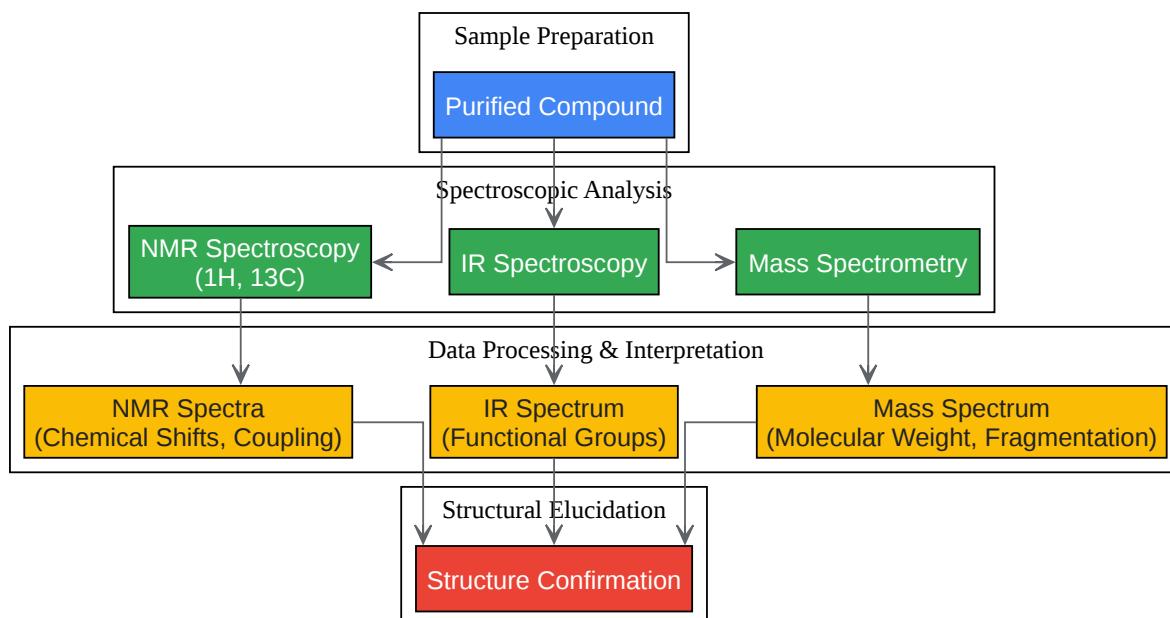
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh 5-10 mg of purified **1-(4-Nitrophenyl)-4-piperidinol**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
 - Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
- ^1H NMR Spectroscopy:
 - Acquire the proton NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
 - Set the spectral width to cover a chemical shift range of approximately 0-12 ppm.
 - Use a standard pulse program for proton acquisition.
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
 - Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Spectroscopy:
 - Acquire the carbon NMR spectrum on the same instrument.
 - Use a standard proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.
 - Set the spectral width to cover a chemical shift range of approximately 0-160 ppm.
 - A higher number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C (typically 1024 scans or more).

- Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **1-(4-Nitrophenyl)-4-piperidinol** sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Scan the mid-infrared range, typically from 4000 to 400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
 - Acquire a background spectrum of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.


Mass Spectrometry (MS)

- Sample Introduction:
 - The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization:
 - Electron Ionization (EI) is a common technique for small molecules and is likely to produce characteristic fragmentation patterns.
 - Electrospray Ionization (ESI) is a softer ionization technique that is more likely to produce a prominent molecular ion peak.

- Analysis:
 - The mass spectrum is recorded, displaying the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.
 - For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer can be used to determine the exact mass and elemental composition of the ions.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **1-(4-Nitrophenyl)-4-piperidinol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Data and Analysis of 1-(4-Nitrophenyl)-4-piperidinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1299945#spectroscopic-data-nmr-ir-mass-spec-for-1-4-nitrophenyl-4-piperidinol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com